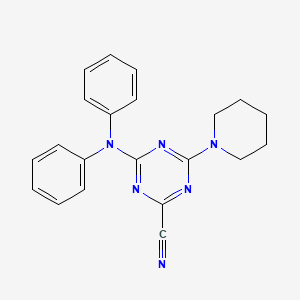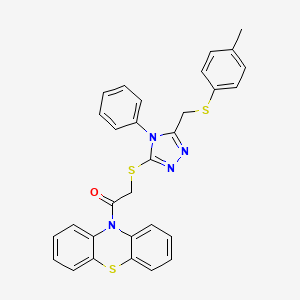
3-(2-hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl propionate is a synthetic organic compound belonging to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl propionate typically involves multi-step organic reactions. One common method starts with the preparation of the chromen-2-one core, followed by the introduction of the hydroxypropyl and propionate groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl propionate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chromen-2-one core can be reduced to form dihydro derivatives.
Substitution: The propionate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield propionaldehyde or propionic acid derivatives, while reduction of the chromen-2-one core can produce dihydrochromen derivatives.
Scientific Research Applications
3-(2-Hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl propionate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly for treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl propionate involves its interaction with specific molecular targets and pathways. The chromen-2-one core can interact with various enzymes and receptors, modulating their activity. The hydroxypropyl and propionate groups may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyphenyl)propionic acid: A structurally similar compound with a hydroxyphenyl group instead of a hydroxypropyl group.
4-Hydroxyphenylacetic acid: Another related compound with a hydroxyphenyl group and acetic acid moiety.
3-Hydroxypropionic acid: A simpler compound with a hydroxypropyl group and carboxylic acid functionality.
Uniqueness
3-(2-Hydroxypropyl)-4-methyl-2-oxo-2H-chromen-7-yl propionate is unique due to its combination of a chromen-2-one core with hydroxypropyl and propionate groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H18O5 |
|---|---|
Molecular Weight |
290.31 g/mol |
IUPAC Name |
[3-(2-hydroxypropyl)-4-methyl-2-oxochromen-7-yl] propanoate |
InChI |
InChI=1S/C16H18O5/c1-4-15(18)20-11-5-6-12-10(3)13(7-9(2)17)16(19)21-14(12)8-11/h5-6,8-9,17H,4,7H2,1-3H3 |
InChI Key |
DCRJVIDNLFWVDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C(=C(C(=O)O2)CC(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethoxy-N-[2,4,6-trioxo-1-phenyl-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11089441.png)
![N-[(2Z)-3-tert-butyl-4-phenyl-1,3-thiazol-2(3H)-ylidene]-2,4-dimethylaniline](/img/structure/B11089444.png)
![5,5'-oxybis[2-(pyrimidin-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B11089457.png)


![N-[3-(2-cyanopropan-2-yl)-1-methylcyclopentyl]acetamide](/img/structure/B11089479.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11089483.png)
![N-[1-(4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]pyridine-4-carboxamide](/img/structure/B11089493.png)
![4,4-Diethyl-2-pyridin-2-yl-1,4-dihydro-2H-benzo[d][1,3]oxazine](/img/structure/B11089495.png)
![Methyl 2-{[(2-nitrophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11089499.png)

![3-(4-Fluorophenyl)-3-[(4-nitrobenzoyl)amino]propanoic acid](/img/structure/B11089523.png)
![N-(4-acetylphenyl)-2-[[5,6-bis(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl]acetamide](/img/structure/B11089531.png)

